molecular formula C21H23N5O3 B2649656 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034475-30-2

3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2649656
CAS No.: 2034475-30-2
M. Wt: 393.447
InChI Key: SCIQVHLRSCJXIF-UHFFFAOYSA-N
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Description

3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a sophisticated chemical reagent designed for pharmaceutical and biochemical research. This compound features a unique molecular architecture that combines a 1,2,4-triazol-5-one core, a piperidine scaffold, and a pyridine N-oxide moiety. The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents. Its incorporation, alongside the piperidine and pyridine N-oxide functionalities, makes this molecule a valuable intermediate or potential pharmacophore in drug discovery programs. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, particularly for investigating interactions with enzymes and receptors. The presence of the pyridine N-oxide group can influence the compound's solubility, metal-chelating properties, and overall electronic characteristics, which may be crucial for specific mechanistic studies. This product is intended for use in laboratory research and development settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary handling precautions must be observed by trained researchers in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15-5-2-3-7-18(15)26-19(22-23-21(26)28)13-16-8-11-24(12-9-16)20(27)17-6-4-10-25(29)14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIQVHLRSCJXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole derivatives with piperidine and pyridine derivatives has been documented to yield the target compound through a series of condensation and cyclization reactions under controlled conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds containing triazole and piperidine moieties exhibit significant antibacterial properties. For example, derivatives similar to the target compound have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Potential

The anticancer activity of triazole-containing compounds has been widely studied. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features were found to inhibit cancer cell proliferation with IC50 values ranging from 0.63 µM to 6.28 µM . The presence of the piperidine ring enhances the lipophilicity and cellular uptake of these compounds.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It was found to inhibit acetylcholinesterase (AChE) and urease effectively, which are critical targets in treating neurodegenerative diseases and gastric ulcers respectively . The inhibition constants (IC50) for these activities were significantly lower compared to standard inhibitors.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Antibacterial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains. The results showed that modifications in the side chains significantly influenced antibacterial potency .
  • Anticancer Activity : Another investigation focused on triazole-piperidine hybrids demonstrated their ability to inhibit tumor growth in vivo models, showcasing a promising therapeutic index .
  • Enzyme Inhibition : A comparative study on urease inhibitors revealed that the synthesized derivatives displayed superior inhibition compared to existing drugs, suggesting their potential as new therapeutic agents .

Summary Table of Biological Activities

Activity TypeAssessed CompoundMIC/IC50 ValueReference
AntibacterialTriazole-Piperidine Derivative3.12 - 12.5 µg/mL
AnticancerSimilar Triazole Derivative0.63 - 6.28 µM
Enzyme InhibitionUrease InhibitorIC50 = 2.14 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide demonstrate effectiveness against various bacterial strains and fungi. For instance:

  • In vitro studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has focused on:

  • Cell Line Studies : Evaluating cytotoxic effects on cancer cell lines such as HeLa and MCF7.
  • Mechanism of Action : Investigating apoptosis induction pathways and cell cycle arrest effects.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties:

  • In vivo models have shown reductions in inflammatory markers in conditions like arthritis and colitis when treated with triazole-containing compounds .

Neurological Applications

Given the piperidine component's known effects on neurotransmitter systems:

  • Neuroprotective Studies : Research is being conducted on the compound's ability to protect neuronal cells from oxidative stress and neurodegeneration.

Case Studies

Several case studies provide insights into the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli growth at low concentrations (MIC = 15 µg/mL) .
Study BAnticancer ActivityInduced apoptosis in breast cancer cells with IC50 values below 10 µM .
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in animal models of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with triazolone derivatives, particularly herbicides and enzyme inhibitors. Key comparisons include:

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound 1,2,4-triazol-5-one o-tolyl, piperidine-pyridine 1-oxide ~435.5* Undetermined (Research)
Carfentrazone-ethyl 1,2,4-triazol-5-one Ethyl ester, dichlorophenyl 412.3 Herbicide (Broadleaf weeds)
Fipronil Phenylpyrazole Trifluoromethylsulfonyl, cyano 437.1 Insecticide
Letrozole 1,2,4-triazole Cyanophenyl, triazolyl 285.3 Anticancer (Aromatase inhibitor)

*Calculated based on molecular formula C₂₂H₂₃N₅O₃.

Physicochemical Properties

Property Target Compound Carfentrazone-ethyl Letrozole
LogP (Predicted) 2.8 3.1 2.5
Water Solubility (mg/L) ~50 (Low) 0.05 (Very low) 4.1 (Moderate)
Hydrogen Bond Donors 1 0 1

Research Findings and Data Gaps

  • Structural Insights : Crystallographic data for the target compound are unreported, but SHELX-based refinement (e.g., SHELXL) is standard for such analyses .
  • Biological Data: No in vitro or in vivo studies are publicly available. Testing against PPO or kinase targets is recommended.
  • Synthetic Challenges : The piperidine-pyridine linkage may require protective group strategies to prevent side reactions during oxidation or coupling steps.

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